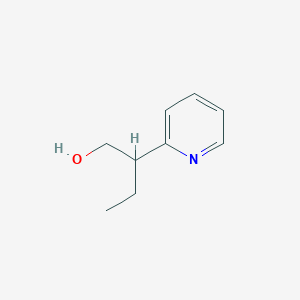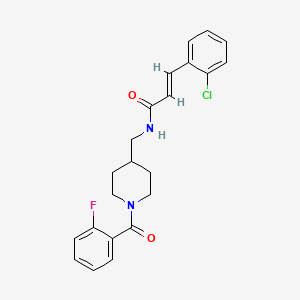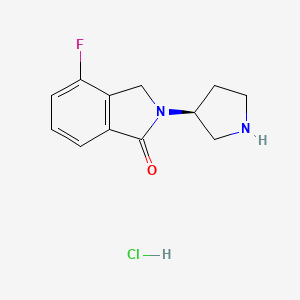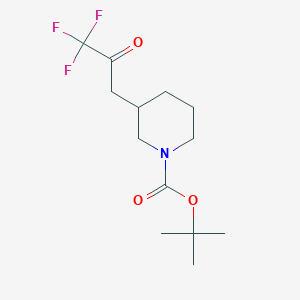![molecular formula C11H17NO2 B2533309 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-on CAS No. 1864319-13-0](/img/structure/B2533309.png)
3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxan-4-yl)-2-azaspiro[33]heptan-1-one is a spirocyclic compound characterized by a unique structure that includes an oxane ring fused to an azaspiroheptane core
Wissenschaftliche Forschungsanwendungen
3-(Oxan-4-yl)-2-azaspiro[3
Chemistry: Used as a building block in the synthesis of complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific physicochemical properties.
Wirkmechanismus
Target of Action
The primary target of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G-protein coupled receptor involved in the regulation of feeding behavior and energy homeostasis .
Mode of Action
3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one acts as an antagonist at the MCHr1 . This means it binds to the receptor and blocks its activation by the natural ligand, melanin-concentrating hormone. This inhibition can lead to decreased appetite and energy expenditure .
Biochemical Pathways
The exact biochemical pathways affected by 3-(Oxan-4-yl)-2-azaspiro[3Given its target, it likely impacts pathways related to energy homeostasis and feeding behavior .
Pharmacokinetics
The pharmacokinetic properties of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one are characterized by appropriate lipophilicity for a CNS indication and excellent permeability with no efflux . These properties suggest that the compound has good bioavailability and can effectively reach its target in the central nervous system .
Result of Action
The molecular and cellular effects of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one’s action are likely related to its antagonistic activity at the MCHr1. By blocking this receptor, it may lead to changes in neuronal signaling that result in decreased appetite and energy expenditure .
Action Environment
The action of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one can be influenced by various environmental factors. For instance, factors that affect the expression or activity of MCHr1 could potentially impact the efficacy of the compound. Additionally, factors that affect the compound’s stability, such as pH or temperature, could also influence its action . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of oxane derivatives with azetidine intermediates under controlled conditions. The cyclization can be facilitated by the use of strong bases or acids, depending on the specific reaction pathway .
Industrial Production Methods: In an industrial setting, the production of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced spirocyclic products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like halides, amines.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound .
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar spirocyclic structure but differ in the size and composition of the rings.
3-Oxabicyclo[3.2.0]heptan-2-one: Another spirocyclic compound with a different ring system, used in similar applications.
Uniqueness: 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one is unique due to its specific ring fusion and the presence of both oxane and azaspiroheptane moieties. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-2-azaspiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-11(4-1-5-11)9(12-10)8-2-6-14-7-3-8/h8-9H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEKDSCGWIBLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2533228.png)
![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)

![1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2533234.png)
![2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2533235.png)

![2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2533237.png)
![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/new.no-structure.jpg)





